3-[1-(1-Benzothiophene-5-carbonyl)piperidin-3-yl]propanoic acid
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Overview
Description
3-[1-(1-Benzothiophene-5-carbonyl)piperidin-3-yl]propanoic acid is a complex organic compound that features a benzothiophene moiety linked to a piperidine ring, which is further connected to a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-Benzothiophene-5-carbonyl)piperidin-3-yl]propanoic acid typically involves multiple steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Attachment to Piperidine: The benzothiophene is then coupled with a piperidine derivative. This step often involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Introduction of the Propanoic Acid Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to introduce new groups into the piperidine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules or as a building block in the development of new materials.
Mechanism of Action
The mechanism by which 3-[1-(1-Benzothiophene-5-carbonyl)piperidin-3-yl]propanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged regions of the target. The propanoic acid group may enhance solubility and facilitate interactions with biological membranes.
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-5-carboxylic acid: Shares the benzothiophene core but lacks the piperidine and propanoic acid groups.
Piperidine-3-carboxylic acid: Contains the piperidine ring and carboxylic acid group but lacks the benzothiophene moiety.
3-(1-Benzothiophen-5-yl)propanoic acid: Similar structure but without the piperidine ring.
Uniqueness
3-[1-(1-Benzothiophene-5-carbonyl)piperidin-3-yl]propanoic acid is unique due to the combination of the benzothiophene, piperidine, and propanoic acid groups in a single molecule. This unique structure may confer specific biological activities and interactions that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
3-[1-(1-benzothiophene-5-carbonyl)piperidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c19-16(20)6-3-12-2-1-8-18(11-12)17(21)14-4-5-15-13(10-14)7-9-22-15/h4-5,7,9-10,12H,1-3,6,8,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULQIVACAYJWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)SC=C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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